molecular formula C17H12N2 B3273581 2,4-diphenyl-1H-pyrrole-3-carbonitrile CAS No. 59009-62-0

2,4-diphenyl-1H-pyrrole-3-carbonitrile

Cat. No.: B3273581
CAS No.: 59009-62-0
M. Wt: 244.29 g/mol
InChI Key: TZIVDQSYMRAURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diphenyl-1H-pyrrole-3-carbonitrile is a pyrrole-based heterocyclic compound featuring two phenyl groups at the 2- and 4-positions and a nitrile group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diphenyl-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl cyanide with phenylacetylene in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of a solvent such as dimethylformamide and a base like potassium carbonate, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products

    Oxidation: Pyrrole oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

2,4-Diphenyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,4-diphenyl-1H-pyrrole-3-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The electronic and steric properties of pyrrole carbonitriles are heavily influenced by substituents. A comparison of key analogs is provided below:

Compound Name Substituents Key Structural Features
2,4-Diphenyl-1H-pyrrole-3-carbonitrile Phenyl (C2, C4), CN (C3) Planar aromatic system; electron-withdrawing CN enhances reactivity.
1k () 1-Benzyl, 2-methyl, 5-tetrahydroxybutyl Hydroxyl groups improve solubility; bulky substituents reduce crystallinity.
4b () 1-Benzyl, 2-phenyl, 5-tetrahydroxybutyl-sugar conjugate Glycosylation increases molecular weight and potential bioactivity.
3k () 3-Amino, 5-(benzyl-pyrrolyl), biphenyl-dicarbonitrile Amino and aryl groups enable π-π stacking and hydrogen bonding.
4a () (Z)-3-Hydroxy-3-phenylallylidene-malononitrile Conjugated system with extended π-electrons; keto-enol tautomerism possible.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitrile group at C3 (common in all analogs) enhances electrophilicity, facilitating nucleophilic substitutions .
  • Hydrophilic vs. Hydrophobic Substituents : Hydroxyl or sugar moieties (e.g., 1k, 4b) improve aqueous solubility, while aryl groups (e.g., 3k) enhance lipophilicity .
  • Steric Effects : Bulky substituents (e.g., tetrahydroxybutyl in 1k) may hinder packing, lowering melting points compared to simpler analogs .

Key Observations :

  • Microwave-Assisted Synthesis : Offers faster reaction times and higher yields (e.g., 64–78% for 3k) compared to conventional heating .
  • Green Chemistry : Deep eutectic solvents () reduce environmental impact but are less commonly used for pyrrole systems .

Physical and Spectral Properties

IR and NMR data highlight functional group interactions:

Compound IR νmax (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
1k () 3411 (OH), 2217 (CN) 7.2–7.5 (aryl H), 4.1 (CH2) 128–148 (aryl C), 221 (CN)
4a () 3350 (OH), 2218 (CN) 6.8–7.6 (aryl H), 5.2 (CH=) 115–160 (aryl C), 221 (CN)
3k () 3320 (NH2), 2220 (CN) 7.3–7.8 (biphenyl H), 4.3 (NH2) 120–155 (aryl C), 222 (CN)

Key Observations :

  • Nitrile Stretching : Consistent CN absorption at ~2217–2221 cm⁻¹ across all compounds .
  • Hydrogen Bonding: Hydroxyl (3300–3400 cm⁻¹) and amino groups (3320 cm⁻¹) broaden IR peaks .

Key Observations :

  • Antioxidant Activity : Pyrazole carbonitriles () show moderate DPPH scavenging, likely due to electron-deficient nitriles stabilizing radicals .
  • Antimicrobial Potential: Pyrrole derivatives with amino/aryl groups (e.g., 3k) may target microbial enzymes via H-bonding or hydrophobic interactions .

Biological Activity

2,4-Diphenyl-1H-pyrrole-3-carbonitrile is an organic compound that has garnered attention for its notable biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in various fields, particularly in medicine and pharmacology.

This compound is characterized by the presence of a cyano group, which contributes to its unique chemical reactivity and biological activity. The compound can undergo various reactions including oxidation, reduction, and electrophilic substitution, leading to a range of derivatives with potentially enhanced biological properties.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies indicate that it can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli . This suggests its potential as a broad-spectrum antimicrobial agent.

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Anticancer Potential

The pyrrole moiety in the compound is known for its anticancer properties. Studies have indicated that derivatives of pyrrole compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth . The specific pathways involved in the action of this compound remain to be fully elucidated but are believed to involve interactions with cellular receptors and enzymes.

The exact mechanism by which this compound exerts its biological effects is not completely understood. However, it is hypothesized that the compound interacts with specific molecular targets within biological systems. This interaction may lead to the modulation of enzyme activities or receptor functions, ultimately resulting in the observed biological effects such as antimicrobial and anticancer activities .

Case Studies

  • Antibacterial Evaluation : A study conducted on synthesized derivatives of this compound showed promising antibacterial activity against several pathogens. The derivatives were synthesized using ultrasonic irradiation techniques which enhanced yield and purity compared to traditional methods .
  • Anticancer Activity : Research focusing on pyrrole derivatives has shown that they can inhibit cancer cell proliferation effectively. In particular, the compound's ability to induce apoptosis in certain cancer cell lines was highlighted in a recent publication .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-diphenyl-1H-pyrrole-3-carbonitrile, and how can reaction conditions be optimized?

  • Methodology : Multi-step organic synthesis typically involves cyclization of substituted precursors (e.g., via Knorr pyrrole synthesis) or functionalization of pre-formed pyrrole cores. Key parameters include temperature control (e.g., reflux in anhydrous solvents) and catalyst selection (e.g., acid/base catalysts). Reaction progress should be monitored via TLC and spectroscopic methods (NMR, IR) to confirm intermediates .
  • Optimization : Adjust stoichiometry of phenyl substituents and nitrile precursors to minimize side products. For reproducibility, use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • Chromatography : HPLC or GC-MS for purity assessment.
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions; IR for functional group verification (C≡N stretch ~2200 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula .

Q. What are the key chemical properties influencing reactivity in this compound?

  • Functional Groups :

  • The cyano group (-C≡N) enables nucleophilic substitutions (e.g., hydrolysis to amides).
  • Phenyl rings facilitate electrophilic aromatic substitution (e.g., halogenation).
    • Steric Effects : Ortho-substituted phenyl groups may hinder reactivity at the pyrrole core .

Q. How does the electronic structure of this compound affect its spectroscopic signatures?

  • NMR Shifts : The electron-withdrawing cyano group deshields adjacent protons, causing downfield shifts (δ 7.5–8.5 ppm for pyrrole protons). Phenyl ring protons appear as multiplet signals (δ 7.0–7.4 ppm) .
  • UV-Vis : Conjugation between phenyl and pyrrole rings results in absorbance in the 250–300 nm range, useful for photophysical studies .

Q. What are the standard protocols for crystallizing this compound for X-ray diffraction studies?

  • Crystallization : Slow evaporation from polar aprotic solvents (e.g., DMF/EtOH mixtures) yields single crystals.
  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) and SHELX software for structure refinement. Example cell parameters: monoclinic system with a = 17.527 Å, β = 106.92° .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the regioselectivity of electrophilic attacks on this compound?

  • Approach : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites (e.g., C-5 position on pyrrole). Molecular dynamics (MD) simulations model solvent effects on reaction pathways .
  • Validation : Compare predicted vs. experimental XRD bond lengths (e.g., C-C = 1.38–1.42 Å) .

Q. What strategies resolve contradictions in crystallographic data, such as disordered phenyl groups?

  • Refinement : Apply restraints to anisotropic displacement parameters (ADPs) in SHELXL. Use PLATON’s SQUEEZE algorithm to model solvent-accessible voids .
  • Case Study : In 4-(2,3-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, bifurcated N–H···O hydrogen bonds stabilize crystal packing despite phenyl ring disorder .

Q. How do structural modifications (e.g., introducing electron-withdrawing groups) enhance biological activity?

  • Design : Replace phenyl groups with halogenated analogs (e.g., 4-Cl) to improve lipophilicity and membrane permeability.
  • Biological Testing : Derivatives of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile show antimicrobial activity via inhibition of bacterial topoisomerases .

Q. What are the challenges in analyzing hydrogen-bonding networks in co-crystals of this compound?

  • Graph Set Analysis : Use Etter’s formalism to classify motifs (e.g., R₂²(8) rings). For example, N–H···N/C≡N interactions in 4-(2,4-dichlorophenyl) derivatives form 2D sheets .
  • Tools : WinGX and ORTEP visualize intermolecular interactions; hydrogen bond distances typically range 2.8–3.2 Å .

Q. How can synthetic byproducts be characterized and repurposed for novel applications?

  • Case Study : Oxidation of ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate yields unexpected pyrrolo[2,3-b]pyridines, which exhibit fluorescence properties suitable for optoelectronic materials .
  • Analytical Workflow : LC-MS/MS identifies byproducts; SC-XRD confirms structures .

Properties

IUPAC Name

2,4-diphenyl-1H-pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2/c18-11-15-16(13-7-3-1-4-8-13)12-19-17(15)14-9-5-2-6-10-14/h1-10,12,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIVDQSYMRAURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=C2C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.